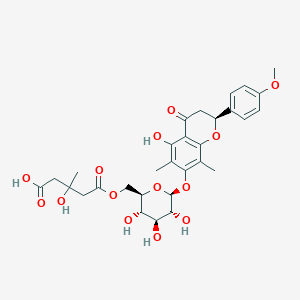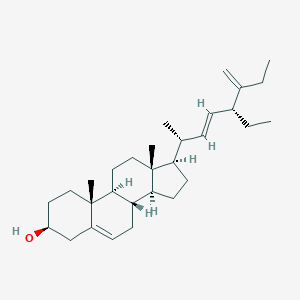
4-(4-Hydroxyphenyl)benzyl alcohol
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)benzyl alcohol is a phenolic compound . It is also known as 4-Hydroxybenzyl alcohol and has a molecular formula of C7H8O2 . It is a white crystalline powder with a slightly fruity-sweet coconut odor .
Synthesis Analysis
4-Hydroxybenzyl alcohol is generally synthesized by the reduction of the corresponding aromatic aldehydes . It is industrially produced by the reaction of phenol with formaldehyde in the presence of a basic catalyst .
Molecular Structure Analysis
The molecular weight of 4-(4-Hydroxyphenyl)benzyl alcohol is 124.14 . The InChIKey of the compound is BVJSUAQZOZWCKN-UHFFFAOYSA-N .
Chemical Reactions Analysis
Alcohols, including 4-(4-Hydroxyphenyl)benzyl alcohol, exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones .
Physical And Chemical Properties Analysis
4-(4-Hydroxyphenyl)benzyl alcohol has a melting point of 114-122 °C and a boiling point of 251-253°C . It has a density of 1.1006 (rough estimate) and a refractive index of 1.5035 (estimate) . It is soluble in water (6.7 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol .
Applications De Recherche Scientifique
Antioxidant and Anti-asthmatic Agent
4-Hydroxybenzyl alcohol (HBA) is a phenolic compound found in Gastrodia elata. It is known for its antioxidant and anti-asthmatic properties .
Precursor for Nanoparticles
HBA can be used as a precursor to synthesize hydrogen peroxide-responsive copolyoxalate (HPOX) nanoparticles. These nanoparticles have potential applications in drug delivery systems .
Enzyme Catalyzed Reactions
HBA can be used in enzyme-catalyzed reactions to synthesize poly(4-hydroxybenzyl alcohol) .
Synthesis of 4-Hydroxybenzyl Imidazole Derivatives
HBA can be used for the synthesis of 4-Hydroxybenzyl imidazole derivatives .
Selective Oxidation of Benzyl Alcohol
HBA can be used in the selective oxidation of benzyl alcohol to produce benzoic acid . Benzoic acid has
Safety And Hazards
Orientations Futures
4-(4-Hydroxyphenyl)benzyl alcohol possesses antiangiogenic, anti-inflammatory, and anti-nociceptive activity . It efficiently inhibits growth and angiogenesis of developing tumors . It also ameliorates ischemic injury induced by transient focal cerebral ischemia . These properties suggest potential future directions in medical and pharmaceutical applications.
Propriétés
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKOVDPTEKNQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622176 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)benzyl alcohol | |
CAS RN |
162957-24-6 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














